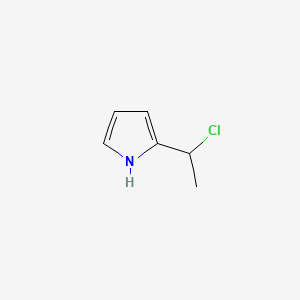

2-(1-Chloroethyl)-1H-pyrrole

Description

Adaptations of Classical Pyrrole (B145914) Syntheses for Halogenated Precursors

The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849), is a cornerstone of pyrrole synthesis. wikipedia.orgorganic-chemistry.org To generate haloalkylpyrroles, this method can be modified by using a haloalkyl-containing amine. For instance, the reaction of a 1,4-diketone with a haloalkyl primary amine can lead to the formation of N-haloalkylpyrroles. researchgate.net While this typically places the haloalkyl group on the nitrogen atom, specific precursors could potentially be designed to incorporate the chloroethyl group at other positions. The reaction is generally conducted under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Table 1: Paal-Knorr Synthesis Variants for Haloalkylpyrroles

| 1,4-Dicarbonyl Precursor | Amine Source | Resulting Pyrrole Type | Key Conditions |

| Substituted 1,4-diketones | Haloalkyl primary amines | N-Haloalkylpyrroles | Neutral or weakly acidic (e.g., acetic acid) organic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran | Amines/Sulfonamides | N-Substituted pyrroles | Catalytic iron(III) chloride in water organic-chemistry.org |

This table illustrates conceptual adaptations of the Paal-Knorr synthesis for incorporating haloalkyl moieties.

The Hantzsch pyrrole synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org This method is inherently suited for the introduction of halogenated substituents. By utilizing an α-haloketone that contains an additional chloroethyl group, or a β-ketoester with such a moiety, it is possible to construct pyrroles with the desired substitution pattern. The reaction mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org The versatility of the starting materials allows for the synthesis of a wide range of substituted pyrroles. cdnsciencepub.com

Table 2: Hantzsch Synthesis for Halogenated Pyrroles

| α-Haloketone | β-Ketoester | Amine | Potential Product |

| Chloroethyl-substituted α-haloketone | Standard β-ketoester | Ammonia | 2-(Chloroethyl)-substituted pyrrole |

| Standard α-haloketone | Chloroethyl-substituted β-ketoester | Primary amine | N-alkyl, C-chloroethyl-substituted pyrrole |

This table provides a conceptual framework for how the Hantzsch synthesis could be adapted to produce chloroethyl-substituted pyrroles.

The Knorr pyrrole synthesis typically involves the condensation of an α-aminoketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org The α-aminoketones are often generated in situ from the corresponding α-oximino ketones due to their instability. thermofisher.com To synthesize a chloroethyl-substituted pyrrole via this route, one would need to start with either an α-aminoketone or a β-ketoester bearing the chloroethyl group. The reaction is often catalyzed by zinc dust in acetic acid. wikipedia.org The regioselectivity of the condensation allows for the controlled placement of substituents on the final pyrrole ring.

Multi-Component Reaction Approaches to Chloroethyl-Functionalized Pyrrole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. mdpi.com Several MCRs have been developed for the synthesis of substituted pyrroles. acs.orgfrontiersin.org A ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols has been shown to be a general and highly regioselective method for preparing various pyrrole derivatives. acs.org Adapting such a reaction to include a chloroethyl-containing component, for instance, a chloroethyl-substituted amine or ketone, could provide a direct route to the target compounds. Another example involves the one-pot synthesis of fused pyrrole systems from 1,6-dioxo-2,4-dienes and haloalkyl primary amines. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN/c1-5(7)6-3-2-4-8-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAQLFTWGFGENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693744 | |

| Record name | 2-(1-Chloroethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-09-6 | |

| Record name | 1H-Pyrrole, 2-(1-chloroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Post Synthetic Functionalization of Pre Formed Pyrrole Rings

.

Direct Alkylation and Haloalkylation Strategies at Pyrrole Ring Carbons (C-2, C-3, C-5)

Direct functionalization of the pyrrole ring at its carbon atoms presents a formidable challenge due to the electron-rich nature of the heterocycle, which can lead to polysubstitution and polymerization under harsh reaction conditions. stackexchange.com However, several methodologies have been developed to achieve controlled C-alkylation and haloalkylation.

C-H Alkylation with Unactivated Alkyl Chlorides

The direct alkylation of pyrroles at the C-H bonds with unactivated alkyl chlorides is a sought-after transformation. Traditional Friedel-Crafts alkylation methods are often unsuitable for pyrroles, as the Lewis acid catalysts can induce polymerization. stackexchange.com To overcome these limitations, transition-metal catalysis has emerged as a powerful tool.

A notable advancement is the use of nickel catalysis for the C-H alkylation of indoles and pyrroles with unactivated alkyl chlorides. semanticscholar.orgrsc.org This method demonstrates high chemo- and regioselectivity, favoring alkylation at the C2 position. semanticscholar.orgrsc.org The reaction is tolerant of a wide array of functional groups and proceeds under relatively mild conditions. Mechanistic studies suggest that the reaction may proceed through a Ni(I)/Ni(III) catalytic cycle involving a single-electron transfer (SET) process. semanticscholar.orgrsc.org

Table 1: Nickel-Catalyzed C-H Alkylation of Pyrroles with Unactivated Alkyl Chlorides

| Catalyst System | Alkylating Agent | Position of Alkylation | Key Features |

|---|---|---|---|

| Ni(II) complex/Copper salt | Primary alkyl chlorides | C2 | High chemo- and regioselectivity. mdpi.com |

| NiBr2/CuI/diglyme | Primary alkyl halides | C2 | Utilizes an inexpensive catalyst system. mdpi.com |

| Ni(II) catalyst | Primary and secondary alkyl chlorides | C2 | Tolerates numerous functional groups. semanticscholar.orgrsc.org |

Photocatalytic Alkylation Methods

Photoredox catalysis has recently been recognized as a mild and efficient strategy for the C-H alkylation of electron-rich heterocycles like pyrrole. chemrxiv.org These reactions often utilize ruthenium or iridium complexes as photocatalysts, which, upon light irradiation, can generate alkyl radicals from alkyl halides. chemrxiv.orgnih.gov These radicals then react with the pyrrole ring to afford the alkylated product.

One approach involves the use of a low loading of a ruthenium photocatalyst to achieve C-2 alkylation of pyrroles with diazo esters. chemrxiv.orgnih.gov For substrates bearing electron-withdrawing groups, the addition of a catalytic amount of an amine co-catalyst is sometimes necessary. chemrxiv.orgnih.gov Mechanistic investigations suggest that the reaction proceeds via the formation of radical intermediates rather than carbenes. chemrxiv.orgnih.gov

Another strategy employs visible-light-induced photocatalysis for the intermolecular C-H functionalization of electron-rich heterocycles with tertiary alkyl halides. nih.gov This method offers a valuable route to sterically hindered alkylated pyrroles. The process is initiated by the photoexcited catalyst reducing the alkyl halide to generate an alkyl radical, which then adds to the pyrrole ring. rsc.org

Table 2: Photocatalytic Alkylation of Pyrroles

| Photocatalyst | Alkylating Agent | Position of Alkylation | Key Features |

|---|---|---|---|

| Ru(bpy)3Cl2 | Diazo esters | C2 | Low catalyst loading, mild conditions. chemrxiv.orgnih.gov |

| Ruthenium or Iridium complexes | Tertiary alkyl halides | C2 | Suitable for sterically hindered alkyl groups. nih.gov |

| [RuCl2(p-cymene)]2 | Alkyl halides | meta (with directing group) | Meta-selective C-H alkylation. rsc.org |

N-Functionalization Strategies of Pyrroles with Chloroethyl Moieties

The introduction of a 2-chloroethyl group onto the nitrogen atom of the pyrrole ring is a common strategy for N-functionalization. This moiety can serve as a protecting group or as a reactive handle for further synthetic transformations. researchgate.netresearchgate.netcdnsciencepub.com

A highly efficient method for the N-alkylation of pyrroles with a 2-chloroethyl group involves phase-transfer catalysis. researchgate.netresearchgate.netcdnsciencepub.com This reaction is typically carried out using 1,2-dichloroethane as both the alkylating agent and the solvent, in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide and a strong aqueous base like sodium hydroxide. sci-hub.se This approach is advantageous due to its simplicity and high yields.

The 2-chloroethyl group can also be introduced under homogeneous conditions using the sodium salt of the pyrrole and 1,2-dichloroethane in a suitable solvent like dimethylformamide (DMF). researchgate.net

Table 3: N-Alkylation of Pyrroles with 1,2-Dichloroethane

| Reaction Conditions | Catalyst | Key Features |

|---|---|---|

| 1,2-dichloroethane, 50% aq. NaOH | Tetrabutylammonium iodide (Phase-transfer catalyst) | High yield, simple procedure. sci-hub.se |

| Sodium salt of pyrrole in DMF | None | Homogeneous conditions. researchgate.net |

Conversion of Other Functional Groups to the 1-Chloroethyl Substituent on the Pyrrole Ring

While direct installation of the 1-chloroethyl group at the carbon positions of the pyrrole ring is challenging, its synthesis can be envisioned through the transformation of other functional groups. A common precursor is the corresponding hydroxyethyl derivative.

The conversion of a 1-hydroxyethyl group attached to the pyrrole ring to a 1-chloroethyl group can be achieved using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are commonly employed for this type of transformation in organic synthesis. The reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

A related multi-step, one-pot procedure has been described for the deprotection of N-(2-chloroethyl)pyrroles. researchgate.netcdnsciencepub.com This process involves the conversion of the N-(2-chloroethyl)pyrrole to an N-vinylpyrrole, followed by hydration to an N-(1-hydroxyethyl)pyrrole. researchgate.netcdnsciencepub.com While this sequence is used for removal of the protecting group, the individual steps, particularly the hydration of a vinyl group to an alcohol, are reversible under appropriate conditions, suggesting a potential, albeit indirect, pathway to a chloroethyl-substituted pyrrole from a vinylpyrrole precursor.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. lucp.netacs.orgrsc.org These principles include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods.

For the synthesis of haloalkylpyrroles, several green approaches can be considered. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. nih.govorientjchem.org Three-component reactions in aqueous media, sometimes facilitated by a promoter like DABCO (1,4-diazabicyclo[2.2.2]octane), have been developed for the synthesis of substituted pyrroles. scirp.org

Solvent-free reaction conditions represent another key green chemistry strategy. acs.org The Paal-Knorr synthesis, a classic method for preparing pyrroles from a 1,4-dicarbonyl compound and an amine, can be performed without a solvent, offering advantages such as mild reaction conditions and high atom economy. acs.org

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic protocols. semanticscholar.org These methods can accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating. semanticscholar.org

Furthermore, the development of catalytic systems that utilize earth-abundant and non-toxic metals, such as iron, aligns with green chemistry principles. rsc.org Iron-catalyzed cascade reactions for pyrrole synthesis from nitroarenes have been reported, offering a mild and selective alternative to traditional methods. rsc.org

Table 4: Application of Green Chemistry Principles to Pyrrole Synthesis

| Green Chemistry Principle | Synthetic Approach | Example |

|---|---|---|

| Use of Green Solvents | Reactions in water or water-ethanol mixtures. nih.gov | Three-component synthesis of polyfunctionalized pyrroles. nih.gov |

| Solvent-Free Conditions | Paal-Knorr synthesis without a solvent. acs.org | Synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole. acs.org |

| Alternative Energy Sources | Microwave or ultrasound activation. semanticscholar.org | Knorr pyrrole synthesis using lactic acid and ultrasound. semanticscholar.org |

| Use of Greener Catalysts | Iron-catalyzed domino synthesis. rsc.org | Cascade synthesis of pyrroles from nitroarenes. rsc.org |

Reactivity Profiles and Mechanistic Insights of 2 1 Chloroethyl 1h Pyrrole

Reactivity at the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich heteroaromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, leading to a higher electron density on the ring carbons compared to benzene (B151609). This inherent electron-rich nature makes the pyrrole ring highly susceptible to attack by electrophiles but generally resistant to nucleophilic attack. The presence of the 1-chloroethyl substituent at the C-2 position further modulates this reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity (C-2 vs. C-3)

Electrophilic aromatic substitution is a hallmark reaction of pyrrole. In an unsubstituted pyrrole molecule, electrophilic attack occurs preferentially at the C-2 (or α) position. vedantu.comlibretexts.org This regioselectivity is attributed to the superior stabilization of the resulting carbocation intermediate (the sigma complex or arenium ion). Attack at C-2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three stable resonance structures. slideshare.net In contrast, attack at the C-3 (or β) position yields an intermediate that is less stable, with only two resonance contributors. vedantu.com

For 2-(1-chloroethyl)-1H-pyrrole, the C-2 position is already occupied. The 1-chloroethyl group, being an alkyl group, is generally considered an activating group that directs incoming electrophiles to the "ortho" and "para" positions. In the context of the pyrrole ring, this translates to a strong preference for substitution at the C-5 position, which is electronically and sterically analogous to the C-2 position. Should the C-5 position be blocked, substitution would then occur at the C-3 or C-4 positions, though this is less favorable.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Pyrrole Ring

| Position of Attack | Substituent on Pyrrole | Preferred Site for EAS | Rationale |

|---|---|---|---|

| Unsubstituted | H | C-2 (α-position) | More stable carbocation intermediate (3 resonance structures). vedantu.comslideshare.net |

| C-2 Substituted | 2-(1-Chloroethyl) | C-5 (α'-position) | The C-2 alkyl group directs the electrophile to the other α-position. |

| C-2 Substituted | 2-(1-Chloroethyl) | C-3/C-4 (β-positions) | Less favored due to less stable intermediate and steric hindrance. |

Nucleophilic Additions and Substitutions on the Pyrrole Nucleus

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic aromatic substitution and nucleophilic addition reactions, as these would involve the attack of a nucleophile on an electron-rich system. Such reactions are generally unfavorable unless the pyrrole ring is substituted with one or more powerful electron-withdrawing groups, which is not the case for the 1-chloroethyl substituent. researchgate.net

However, under specific conditions, substitution can occur. Research on other alkylpyrroles has shown that in the presence of molecular oxygen, nucleophilic substitution can take place at the C-3 position. nih.gov This process is proposed to occur not through a direct nucleophilic attack on the ring, but via a mechanism involving an initial electron transfer from the pyrrole to oxygen, generating a pyrrolylmethyl radical intermediate that subsequently reacts with available nucleophiles. nih.gov

Reactivity of the 1-Chloroethyl Side Chain

The 1-chloroethyl side chain introduces a second, distinct reactive center to the molecule: an electrophilic secondary carbon atom bonded to a chlorine leaving group. This site is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2) at the Halogenated Carbon

The halogenated carbon of the 1-chloroethyl group is a secondary carbon, meaning that both SN1 and SN2 reaction mechanisms are possible. libretexts.org The choice of pathway is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

An SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group (Cl⁻) first departs to form a carbocation intermediate, which is then attacked by the nucleophile. The secondary carbocation that would form from this compound is adjacent to the pyrrole ring. This "benzylic-like" position allows for significant resonance stabilization of the positive charge by the electron-rich aromatic ring, making the SN1 pathway highly plausible.

An SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles and is sensitive to steric hindrance at the reaction center.

Table 2: Factors Influencing Nucleophilic Substitution Mechanism at the Side Chain

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary halide; can proceed via either path. Carbocation is resonance-stabilized by the pyrrole ring, favoring SN1. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is critical in directing the mechanism. |

| Leaving Group | Good (e.g., I, Br, Cl) | Good (e.g., I, Br, Cl) | Chloride is a reasonably good leaving group. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Protic solvents can stabilize both the carbocation and the leaving group, favoring SN1. numberanalytics.com |

Elimination Reactions (E1, E2) Leading to Vinylpyrrole Derivatives

In competition with substitution reactions, the 1-chloroethyl side chain can undergo elimination of hydrogen chloride (HCl) to form 2-vinyl-1H-pyrrole. Both E1 and E2 mechanisms are possible for a secondary halide. libretexts.orgnumberanalytics.com

The E1 (Elimination Unimolecular) mechanism proceeds through the same resonance-stabilized carbocation intermediate as the SN1 reaction. numberanalytics.com In a subsequent step, a weak base removes a proton from the adjacent carbon, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group, while the leaving group departs simultaneously to form a double bond. libretexts.org This pathway is favored by strong, bulky bases (such as potassium tert-butoxide), which are poor nucleophiles and thus minimize competing SN2 reactions. libretexts.org The formation of N-vinylpyrroles via elimination from N-(2-chloroethyl)pyrroles is a known synthetic strategy, highlighting the feasibility of this reaction pathway. researchgate.netcdnsciencepub.com

Table 3: Factors Influencing Elimination Mechanism at the Side Chain

| Factor | Favors E1 | Favors E2 | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | Secondary halide; both pathways are possible. libretexts.org |

| Base | Weak Base (e.g., H₂O, ROH) | Strong, Bulky Base (e.g., KOtBu) | A strong, hindered base will strongly favor the E2 pathway. numberanalytics.com |

| Solvent | Polar Protic | Less polar solvents are suitable. | E1 competes with SN1 in polar protic solvents. |

| Temperature | High Temperature | High Temperature | Heat generally favors elimination over substitution for both mechanisms. |

Radical Reactions and Single-Electron Transfer (SET) Pathways Involving the C-Cl Bond

The carbon-chlorine (C-Cl) bond in this compound is a key site for radical reactivity. Radical reactions, which involve species with unpaired electrons, can be initiated through thermal or photochemical means, or via single-electron transfer (SET) from a catalyst or reductant. libretexts.orgopenstax.org

A prominent pathway for the reaction of alkyl chlorides is through a SET mechanism, particularly in transition metal-catalyzed processes. rsc.org In this process, a low-valent metal complex transfers a single electron to the alkyl chloride. This transfer leads to the homolytic cleavage of the C-Cl bond, generating an alkyl radical and the metal chloride species. For instance, in nickel-catalyzed reactions, a Ni(I) species can act as the electron donor to activate the alkyl chloride. rsc.org

The general steps in a SET-initiated radical reaction involving the C-Cl bond are:

Initiation: A single electron is transferred from a donor (e.g., a metal catalyst) to the this compound molecule.

Fragmentation: The resulting radical anion undergoes rapid dissociation, cleaving the C-Cl bond to form a 2-(1-ethyl)-1H-pyrrol-1-yl radical and a chloride anion.

Propagation/Termination: The generated alkyl radical can then participate in various subsequent reactions, such as addition to an unsaturated bond or abstraction of a hydrogen atom, to form the final product. openstax.org

Mechanistic studies involving the coupling of alkyl chlorides with heteroaromatics like pyrrole have shown that the reaction likely proceeds through a radical pathway initiated by single-electron transfer, rather than a direct oxidative addition mechanism. rsc.org The involvement of radical intermediates is often confirmed by trapping experiments. acs.org

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, featuring a reactive electrophilic side chain attached to a nucleophilic aromatic ring, provides the potential for various intramolecular reactions.

Formation of Fused and Bridged Pyrrole Heterocyclic Systems

Intramolecular cyclization can occur when a nucleophilic atom within the molecule attacks the electrophilic carbon of the chloroethyl group. In the case of this compound, the pyrrole nitrogen, or a carbon atom of the ring (C5), could potentially act as the internal nucleophile.

N-Cyclization: The nitrogen atom of the pyrrole ring can attack the carbon bearing the chlorine atom in an intramolecular nucleophilic substitution. This process would lead to the formation of a fused, bicyclic system. While direct examples for this compound are not prevalent, analogous intramolecular cyclizations are a common strategy for building fused heterocyclic systems. beilstein-journals.orgnih.gov

C-Cyclization: Alternatively, under conditions that enhance the nucleophilicity of the pyrrole ring carbons (e.g., in the presence of a strong base or a Lewis acid catalyst), the C5 position could attack the side chain, leading to a different fused ring structure. Gold-catalyzed cascade reactions, for example, have been used to effect cyclization at the C3 position of a pyrrole ring. sci-hub.se

These cyclization reactions can be influenced by factors such as reaction conditions, the nature of any catalyst employed, and the substitution pattern on the pyrrole ring. nih.govbeilstein-journals.org

Ring Expansion Reactions of the Pyrrole Nucleus

Rearrangement reactions can alter the carbon skeleton of the molecule. mvpsvktcollege.ac.in A notable rearrangement involving the pyrrole nucleus is the Ciamician–Dennstedt rearrangement, which typically involves the reaction of pyrrole with a dihalocarbene. wikipedia.org This reaction leads to a ring expansion, forming a 3-halopyridine.

While the starting material is different, a similar ring expansion pathway could be envisioned for this compound under specific conditions that promote the formation of a reactive intermediate, such as a cyclopropane (B1198618) fused to the pyrrole ring. The driving force for such a rearrangement is often the formation of a more stable aromatic system, like pyridine (B92270). msu.edulibretexts.org Ring expansion strategies are a valuable tool in organic synthesis for accessing larger ring systems from more readily available smaller rings. whiterose.ac.ukresearchgate.netmdpi.com

Catalytic Transformations Involving this compound

Catalysis offers powerful methods for the selective functionalization of molecules like this compound, enabling transformations that are otherwise difficult to achieve.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni-catalyzed)

Transition metal catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Nickel-catalyzed cross-coupling reactions are particularly effective for activating C-Cl bonds, which are often less reactive than their bromide or iodide counterparts. rsc.orgrsc.org

A mild and efficient nickel-catalyzed method has been developed for the C-H alkylation of pyrroles with unactivated alkyl chlorides. rsc.org This reaction demonstrates high chemo- and regioselectivity. The this compound can serve as the alkylating agent in such a transformation, coupling with another aromatic or heteroaromatic compound.

The catalytic cycle is proposed to operate via a Ni(I)/Ni(III) pathway involving a single-electron transfer (SET) process. rsc.org

Table 1: Representative Conditions for Ni-Catalyzed C-H Alkylation of Heteroarenes with Alkyl Chlorides Data extrapolated from similar reported reactions. rsc.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactant Scope |

|---|---|---|---|---|---|

| NiBr₂·diglyme | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | Cs₂CO₃ | Dioxane | 60 | Indoles, Pyrroles |

| NiCl₂ | IPr (NHC Ligand) | K₃PO₄ | t-AmylOH | 100 | Aryl Halides |

This methodology tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. rsc.org

Organocatalysis in Pyrrole Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. wjarr.comrsc.org For pyrrole functionalization, organocatalysts can activate the substrate through various non-covalent or covalent interactions. nih.govmdpi.com

Possible organocatalytic transformations involving this compound include:

Enamine/Iminium Catalysis: Chiral secondary amines can react with carbonyl compounds to form enamines or with α,β-unsaturated systems to form iminium ions. While not directly applicable to this compound itself, this mode of activation could be used on a pyrrole substrate that has been modified to include a carbonyl or alkene group. beilstein-journals.org

Brønsted Acid/Base Catalysis: Chiral phosphoric acids or tertiary amines can catalyze reactions by activating electrophiles or nucleophiles. A Brønsted acid could activate a reaction partner for attack by the pyrrole ring, or a Brønsted base could deprotonate the pyrrole N-H, increasing its nucleophilicity for subsequent reactions. nih.gov

Hydrogen Bonding Catalysis: Catalysts like thioureas can activate electrophiles through hydrogen bonding, facilitating nucleophilic attack. This could be employed to enhance the reactivity of the C-Cl bond in this compound towards a nucleophile in an enantioselective substitution reaction. mdpi.com

While specific examples utilizing this compound in organocatalytic reactions are not extensively documented, the principles of organocatalysis suggest a wide range of potential applications for the selective functionalization of this compound. rsc.org

Photoinduced Catalysis and Radical Generation

The generation of radical species from this compound can be achieved through photoinduced processes. In photoredox catalysis, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor. uni-regensburg.denih.gov For this compound, a reductive quenching cycle is a plausible pathway for radical generation.

In a typical cycle, a photocatalyst (PC), such as a perylene (B46583) diimide, is excited by visible light to its excited state (PC*). uni-regensburg.denih.gov This excited state is then reductively quenched by a sacrificial electron donor, like an amine, to form a highly reducing radical anion (PC•⁻). uni-regensburg.de This radical anion possesses sufficient redox potential to transfer an electron to the this compound. This single electron transfer (SET) to the molecule results in the formation of a transient radical anion intermediate. This intermediate rapidly undergoes fragmentation, cleaving the carbon-chlorine bond to generate a chloride anion and a highly reactive 2-(1-ethyl)-1H-pyrrole radical.

Detailed Mechanistic Investigations

The reactivity of this compound is dominated by the chemistry of the chloroethyl side chain, which can undergo both substitution and elimination reactions. The specific pathway taken is influenced by the reaction conditions, including the nature of the reagent used, the solvent, and the temperature. The pyrrole ring's electron-donating nature enhances the reactivity of the side chain's C-Cl bond.

Experimental Elucidation of Reaction Pathways and Intermediate Formation

Experimental studies on analogous haloalkyl-aromatic systems reveal two primary, often competing, reaction pathways: nucleophilic substitution and elimination. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution (SN): The chlorine atom can be displaced by a wide range of nucleophiles. The mechanism can proceed via two distinct pathways, SN1 or SN2, depending on the conditions. masterorganicchemistry.comlibretexts.org

SN1 Mechanism: This unimolecular pathway involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. libretexts.org The chlorine atom is at a benzylic-like position, meaning the resulting secondary carbocation is resonance-stabilized by the adjacent electron-rich pyrrole ring. This stabilization makes the SN1 pathway particularly feasible. In the second step, a nucleophile attacks the planar carbocation, which can occur from either face, potentially leading to a racemic mixture if the carbon is a stereocenter. libretexts.org

SN2 Mechanism: This bimolecular, one-step mechanism involves a direct, backside attack on the electrophilic carbon by the nucleophile, simultaneously displacing the chloride ion. libretexts.orglibretexts.org This concerted process occurs through a five-coordinate transition state and results in the inversion of stereochemistry at the carbon center. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. libretexts.org

Elimination (E): Competition from elimination reactions to form the corresponding alkene, 2-Vinyl-1H-pyrrole, is significant, especially with strong, sterically hindered bases. researchgate.net

E2 Mechanism: This bimolecular, concerted pathway involves the abstraction of a proton from the methyl group by a base, with the simultaneous formation of the C=C double bond and departure of the chloride ion. It is favored by strong bases.

E1 Mechanism: This unimolecular pathway proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a base removes a proton from the adjacent carbon to form the double bond. It often competes directly with the SN1 reaction, particularly at higher temperatures.

The table below summarizes the key intermediates and conditions for these pathways.

| Reaction Pathway | Mechanism Type | Key Intermediate | Typical Reagents/Conditions | Product Type |

| Nucleophilic Substitution | SN1 | Resonance-stabilized secondary carbocation | Weak nucleophiles (e.g., H₂O, ROH), polar protic solvents | Substitution |

| SN2 | Pentacoordinate transition state | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻), polar aprotic solvents | Substitution | |

| Elimination | E1 | Resonance-stabilized secondary carbocation | Weak bases, high temperature, polar protic solvents | Elimination |

| E2 | Concerted transition state | Strong, sterically hindered bases (e.g., t-BuOK) | Elimination |

Kinetic Studies of Reactivity and Selectivity

Kinetic studies are crucial for distinguishing between these mechanistic pathways. The rate laws for unimolecular (SN1, E1) and bimolecular (SN2, E2) reactions are different. masterorganicchemistry.comlibretexts.org

Kinetic Profiles:

SN1 and E1 Reactions: The rate-determining step is the formation of the carbocation, which involves only the substrate. Therefore, these reactions follow first-order kinetics, where the rate depends solely on the concentration of this compound.

Rate = k[this compound] libretexts.org

SN2 and E2 Reactions: The rate-determining step involves the collision of two species—the substrate and the nucleophile or base. Consequently, these reactions exhibit second-order kinetics.

Rate = k[this compound][Nucleophile/Base] libretexts.org

Factors Influencing Reactivity and Selectivity: The outcome of the reaction (substitution vs. elimination) is a result of kinetic competition between the four pathways. Selectivity is governed by several factors:

Nature of the Nucleophile/Base: Strong, non-basic nucleophiles (e.g., Br⁻, I⁻, RS⁻) favor SN2. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2. Strong, unhindered bases/nucleophiles (e.g., OH⁻, OEt⁻) can lead to a mixture of SN2 and E2 products. masterorganicchemistry.com

Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring SN1 and E1 pathways. Polar aprotic solvents (e.g., acetone, DMF) favor SN2 reactions. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions typically have a higher activation energy and result in an increase in entropy.

The following table outlines the kinetic profiles and factors influencing selectivity.

| Factor | Favors SN1/E1 | Favors SN2 | Favors E2 |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nu] | Second-order: Rate = k[Substrate][Base] |

| Nucleophile/Base | Weakly basic, good nucleophile | Strongly nucleophilic, weakly basic | Strongly basic, sterically hindered |

| Substrate Structure | Stabilized carbocation (secondary, benzylic-like) | Sterically unhindered | N/A |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMSO) | Less polar solvents can favor E2 |

| Temperature | Lower temperatures favor SN1 over E1 | Lower temperatures | Higher temperatures |

Applications in Complex Molecular Assembly and Synthetic Methodology Development

2-(1-Chloroethyl)-1H-pyrrole as a Versatile Building Block in Multi-Step Synthesis

Multi-step synthesis is a fundamental approach in organic chemistry for constructing complex molecules from simpler starting materials. solubilityofthings.com The utility of this compound in such synthetic sequences is significant due to the reactivity of the chloroethyl group. This group serves as an effective electrophilic site, readily participating in nucleophilic substitution reactions. For instance, the chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups and the extension of molecular chains. lumenlearning.com

The pyrrole (B145914) ring itself can be engaged in various reactions, such as electrophilic substitution, acylation, and alkylation, further expanding its synthetic potential. pharmaguideline.com The interplay between the reactivity of the chloroethyl side chain and the pyrrole core allows for a stepwise and controlled assembly of more elaborate structures. For example, the chloroethyl group can be used to anchor the pyrrole unit to a larger molecular scaffold, after which the pyrrole ring can be further functionalized. This versatility makes this compound a key intermediate in the synthesis of a wide array of organic compounds.

A notable application of this building block is in the synthesis of N-substituted pyrroles. The nitrogen atom of the pyrrole ring can be alkylated under specific conditions, often involving the use of a base to deprotonate the N-H bond, followed by reaction with an alkyl halide. pharmaguideline.com This allows for the introduction of various substituents at the 1-position of the pyrrole ring, which can be crucial for modulating the electronic properties and biological activity of the final molecule.

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionalized Pyrroles | |

| N-Alkylation | Alkyl Halide, Base | N-Alkylpyrroles | pharmaguideline.com |

| Acylation | Acetic Anhydride | 2-Acetylpyrrole | pharmaguideline.com |

Precursor for Pyrrole-Containing Polycyclic and Fused Heterocyclic Architectures

The construction of polycyclic and fused heterocyclic systems is a significant area of synthetic chemistry, as these scaffolds are prevalent in natural products and pharmaceutically active compounds. researchgate.net this compound serves as an excellent precursor for the synthesis of such complex architectures. The reactive chloroethyl group can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, by introducing a suitable nucleophilic group elsewhere on a molecule containing the 2-(1-chloroethyl)pyrrole moiety, an intramolecular ring closure can be induced to form a new heterocyclic ring fused to the pyrrole.

One strategy involves the reaction of the chloroethyl group with a tethered nucleophile. This can lead to the formation of various fused systems, such as pyrrolo[1,2-a]pyrazines or other nitrogen-containing heterocycles. researchgate.net The specific nature of the fused ring system depends on the length and composition of the tether connecting the nucleophile to the pyrrole ring. Furthermore, the pyrrole ring itself can be a partner in cycloaddition reactions or can be elaborated into more complex structures that subsequently undergo cyclization. science.gov The synthesis of pyrrolo-thiazole and pyrrolo-pyridine derivatives highlights the utility of pyrrole-based building blocks in creating diverse heterocyclic frameworks.

Ring contraction of larger heterocyclic systems is another method for synthesizing pyrrole derivatives, which can then be functionalized. researchgate.net While not a direct application of this compound, it illustrates the broader context of pyrrole synthesis and its importance in generating diverse scaffolds. The ability to construct fused systems is critical in medicinal chemistry, where the rigid and defined three-dimensional structure of polycyclic molecules is often key to their biological activity. researchgate.net

Utilization in the Synthesis of Functionalized Heterocyclic Scaffolds

The synthesis of functionalized heterocyclic scaffolds is a major focus of organic synthesis due to their wide-ranging applications, particularly in medicinal chemistry and materials science. rsc.orgtandfonline.com this compound is a valuable starting material for accessing a variety of functionalized pyrrole derivatives. The chloroethyl group can be transformed into other functional groups through a range of chemical reactions.

For instance, elimination of hydrogen chloride from this compound can yield 2-vinyl-1H-pyrrole. cdnsciencepub.com This vinyl group is a versatile functional handle that can participate in various reactions, including polymerization, cycloadditions, and cross-coupling reactions, providing access to a wide array of more complex molecules.

Furthermore, the pyrrole ring can be functionalized through electrophilic substitution reactions. Due to the electron-rich nature of the pyrrole ring, it readily undergoes reactions such as nitration, halogenation, and Friedel-Crafts acylation, primarily at the 2- and 5-positions. pharmaguideline.com This allows for the introduction of a wide range of substituents onto the pyrrole core, leading to a diverse library of functionalized heterocyclic scaffolds. The combination of reactions at the side chain and on the ring itself provides a powerful strategy for generating molecular diversity from a single starting material. The synthesis of functionalized pyrroles is also achieved through multi-component reactions, highlighting the versatility of the pyrrole core in constructing complex structures. researchgate.net

Strategic Derivatization for Enhanced Synthetic Utility and Scaffold Diversity

To further expand the synthetic utility of this compound, strategic derivatization is often employed. This involves modifying the initial structure to introduce new reactive sites or to alter the reactivity of the existing functional groups. One common strategy is the protection of the pyrrole nitrogen. cdnsciencepub.com The N-H proton of pyrrole is acidic and can interfere with certain reactions. By introducing a protecting group on the nitrogen, such as a sulfonyl or a carbamate (B1207046) group, the reactivity of the pyrrole ring can be modulated, and undesired side reactions can be prevented. This protecting group can be removed at a later stage of the synthesis to reveal the N-H group if needed.

Another derivatization strategy involves the conversion of the chloroethyl group into other functionalities. For example, the chloride can be displaced by an azide (B81097) group, which can then be reduced to an amine or used in click chemistry reactions. Alternatively, the chloroethyl group can be used to form an organometallic reagent, which can then participate in cross-coupling reactions to form new carbon-carbon bonds. google.com

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including "2-(1-Chloroethyl)-1H-pyrrole". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related compound, 2-acetyl-1H-pyrrole, the pyrrole (B145914) protons appear at distinct chemical shifts: δ 7.06, 6.927, and 6.257 ppm, while the acetyl protons are observed at δ 2.444 ppm. chemicalbook.com For N-substituted pyrroles, the protonation typically occurs at the carbon atoms of the heteroaromatic ring. researchgate.net The specific shifts and coupling constants in the ¹H NMR spectrum of "this compound" would allow for the unambiguous assignment of the protons on the pyrrole ring and the chloroethyl substituent.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing connectivity between protons on adjacent carbons. longdom.org A COSY experiment on "this compound" would show correlations between the methine proton of the chloroethyl group and the adjacent methyl protons, as well as with the proton at the C2 position of the pyrrole ring. This through-bond coupling information is crucial for confirming the structural assignment. ox.ac.uk

Furthermore, the Nuclear Overhauser Effect (nOe), observed in experiments like 1D NOESY, provides through-space correlations between nuclei, which is vital for determining the stereochemistry of the molecule. ox.ac.uk For chiral molecules like "this compound", nOe data can help elucidate the relative configuration of the stereocenter.

Table 1: Representative ¹H NMR Data for a Substituted Pyrrole Derivative

| Assignment | Chemical Shift (ppm) |

| Pyrrole H-3 | 6.257 |

| Pyrrole H-4 | 6.927 |

| Pyrrole H-5 | 7.06 |

| Acetyl CH₃ | 2.444 |

| Data derived from the spectrum of 2-acetyl-1H-pyrrole. chemicalbook.com |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its molecular formula (C₆H₈ClN). rsc.org

Electrospray ionization (ESI) and other soft ionization techniques are often employed to generate the protonated molecule [M+H]⁺. nih.gov Subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information. The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the nature of the side-chain substituent. nih.gov

For "this compound", characteristic fragmentation patterns would likely involve the loss of a chlorine atom, the entire chloroethyl group, or cleavage of the pyrrole ring. The study of fragmentation pathways of related compounds, such as those with side chains bearing aromatic groups, has shown typical losses of H₂O, aldehydes, and the pyrrole moiety itself. nih.gov In contrast, compounds with non-phenyl-substituted side chains often exhibit losses of H₂O, alcohols, and C₃H₆. nih.gov Analysis of the fragmentation of "this compound" would provide insights into its specific structural features. The cleavage of the glycosidic C-N bond is a characteristic fragmentation for many nucleosides, and similar bond cleavages can be anticipated for substituted pyrroles. lifesciencesite.com

Table 2: Predicted Key Fragmentation Ions for this compound

| Ion | Proposed Structure/Loss |

| [M-Cl]⁺ | Loss of Chlorine radical |

| [M-HCl]⁺ | Loss of Hydrogen Chloride |

| [M-C₂H₄Cl]⁺ | Loss of Chloroethyl radical |

| [C₄H₄N]⁺ | Pyrrole ring fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. photothermal.comspectroscopyonline.com These methods are essential for identifying the functional groups present in "this compound".

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring (typically around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C and C-N stretching vibrations of the pyrrole ring, and the C-Cl stretch of the chloroethyl group. worktribe.comorientjchem.org The vibrations of the pyrrole ring itself are complex and can be sensitive to the mass and nature of the substituent. worktribe.comresearchgate.net For instance, the ring breathing mode in monosubstituted benzenes appears near 1000 cm⁻¹. orientjchem.org

Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, it would provide complementary information to the IR spectrum, especially for the C-C bonds within the pyrrole ring and the C-Cl bond. The combination of IR and Raman data allows for a more complete vibrational analysis. spectroscopyonline.com

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational wavenumbers and assist in the assignment of the observed spectral bands. orientjchem.orgmdpi.com

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Stretch (Pyrrole) | 1500-1600 |

| C-N Stretch (Pyrrole) | 1300-1400 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography in Solid-State Structural Elucidation of Derivatives

While obtaining a suitable single crystal of "this compound" itself might be challenging, X-ray crystallography of its solid derivatives is an invaluable technique for unambiguously determining the three-dimensional molecular structure in the solid state. mdpi.com This method provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For example, in the X-ray crystallographic analysis of a related pyrrole derivative, the dihedral angle between the benzene (B151609) ring and the pyrrole ring was found to be 49.0°. researchgate.net Such data provides definitive proof of the spatial arrangement of the substituents on the pyrrole ring. In another study on a bromo-substituted pyrrole derivative, X-ray diffraction analysis was crucial in identifying the correct structure as a lactam. buketov.edu.kz This highlights the power of X-ray crystallography in resolving structural ambiguities.

The crystallographic data for derivatives of "this compound" would provide a definitive structural benchmark that can be used to validate the interpretations from spectroscopic data obtained in solution.

Advanced Hyphenated Techniques for Reaction Monitoring and Product Purity Assessment

The synthesis of "this compound" and its subsequent reactions can be effectively monitored in real-time using advanced hyphenated analytical techniques. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental.

These methods allow for the separation of reactants, intermediates, products, and byproducts, while simultaneously providing mass information for their identification. researchgate.net For instance, monitoring a reaction by TLC is a common practice, which can be followed by more sophisticated techniques for detailed analysis. mdpi.comrsc.org HPLC is also a standard method for assessing the final purity of the synthesized compound. google.com

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is another powerful tool for the rapid analysis of reaction mixtures with minimal sample preparation. researchgate.net These hyphenated techniques are crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Theoretical and Computational Studies on 2 1 Chloroethyl 1h Pyrrole Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nrel.gov These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights into its stability, reactivity, and bonding.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. nrel.gov It is favored for its balance of accuracy and computational cost. arabjchem.org DFT applications for 2-(1-Chloroethyl)-1H-pyrrole would focus on determining its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. arabjchem.org The MEP map illustrates the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. iucr.org

While specific DFT data for this compound is not extensively published, studies on related pyrrole (B145914) derivatives provide a template for expected findings. For instance, DFT calculations on pyrrolidinone derivatives have been used to investigate their electronic properties, such as HOMO and LUMO energies, which are crucial for understanding their reactivity. arabjchem.org Similar calculations on this compound would yield valuable data on its electronic characteristics.

Table 1: Predicted Electronic Properties of this compound via DFT (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Natural Bond Orbital (NBO) and Intrinsic Bond Orbital (IBO) analyses provide a chemically intuitive picture of bonding within a molecule. uni-muenchen.dewikipedia.org NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.de This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding hyperconjugation and resonance effects. uni-muenchen.de For this compound, NBO analysis would reveal the nature of the C-Cl bond, the delocalization of the pyrrole ring's π-electrons, and the interactions between the chloroethyl substituent and the pyrrole ring.

Intrinsic Bond Orbitals (IBOs) also provide a localized orbital picture, offering an exact and non-empirical representation of the wavefunction. wikipedia.orgarxiv.org IBOs are useful for visualizing electron flow during chemical reactions and for providing a clear interpretation of chemical bonding. wikipedia.orgresearchgate.net An IBO analysis on this compound would offer detailed insights into the specific contributions of atomic orbitals to the molecular bonds.

Studies on other heterocyclic systems have demonstrated the power of NBO analysis in elucidating bonding patterns and intramolecular interactions. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C=C) | π(C=C) | 20.5 |

| LP(N) | π(C=C) | 50.2 |

| σ(C-H) | σ(C-Cl)* | 1.8 |

Note: This table presents hypothetical data to illustrate the types of insights gained from an NBO analysis.

Density Functional Theory (DFT) Applications[16][21].

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed. rsc.org

A Potential Energy Surface (PES) is a multidimensional plot that shows the energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org By mapping the PES for a reaction involving this compound, chemists can identify the lowest energy path from reactants to products. This path, known as the reaction coordinate, proceeds through transition states, which are energy maxima along the reaction path but minima in all other degrees of freedom. nasa.gov

Computational elucidation of reaction mechanisms, for example in the synthesis of pyrrolidinedione derivatives, has been successfully performed by locating transition states and intermediates on the potential energy surface. rsc.org For reactions of this compound, such as nucleophilic substitution at the chloroethyl group or electrophilic substitution on the pyrrole ring, PES mapping would identify the operative mechanism (e.g., SN1, SN2, or electrophilic aromatic substitution) and calculate the activation energies, which determine the reaction rates.

Many reactions can yield multiple products. Computational models are increasingly used to predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the relative stereochemistry of the products). rsc.orgrsc.org These predictions are typically based on comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy is expected to be the major one. nih.gov

For this compound, a key question is the regioselectivity of electrophilic substitution. The pyrrole ring can be attacked at the C2/C5 or C3/C4 positions. Computational analysis of the transition states for substitution at these different positions would predict the most likely outcome. Similarly, if the chloroethyl group participates in reactions creating a new stereocenter, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. nih.gov

Potential Energy Surface Mapping and Reaction Pathway Prediction.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. researchgate.netarxiv.org

MD simulations work by solving Newton's equations of motion for a system of atoms, where the forces are calculated using a force field. acs.org These simulations can reveal the preferred conformations of flexible molecules like this compound by exploring its conformational space. chemrxiv.orgcwu.edu The chloroethyl side chain can rotate around the C-C and C-N bonds, and MD simulations can determine the relative populations of different conformers.

Furthermore, MD simulations are invaluable for studying intermolecular interactions in the liquid phase or in solution. harvard.com They can model how molecules of this compound interact with each other or with solvent molecules, providing information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern its macroscopic properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for the accurate prediction of spectroscopic properties of organic molecules. mdpi.comnih.gov These theoretical calculations can provide detailed information on the electronic environment of nuclei, which is fundamental to interpreting and assigning experimental spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. The process typically involves geometry optimization of the molecule's structure followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comcore.ac.ukresearchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govsciforum.net For instance, benchmark studies on various organic molecules have shown that functionals like B3LYP and ωB97X-D combined with basis sets such as 6-311++G(2d,p) can yield highly accurate results that correlate well with experimental data. mdpi.com

A hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are theoretical values and would require experimental verification for definitive confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (N-H) | 8.10 | - |

| H3 | 6.75 | 118.5 |

| H4 | 6.10 | 108.2 |

| H5 | 6.80 | 110.5 |

| Hα (CH) | 5.15 | 55.3 |

| Hβ (CH₃) | 1.85 | 22.1 |

| C2 | - | 133.0 |

| C3 | - | 118.5 |

| C4 | - | 108.2 |

| C5 | - | 110.5 |

| Cα (CHCl) | - | 55.3 |

| Cβ (CH₃) | - | 22.1 |

Note: Values are hypothetical and based on established DFT methodologies for similar compounds.

Similarly, vibrational spectra (IR and Raman) can be computationally predicted. These calculations yield harmonic vibrational frequencies that correspond to the different vibrational modes of the molecule. materialsciencejournal.orgnih.gov Theoretical spectra can be generated and compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and molecular motions. For example, the characteristic N-H stretching vibration in the pyrrole ring, the C-Cl stretching of the chloroethyl group, and various C-H and C-C stretching and bending modes can be identified. core.ac.ukmaterialsciencejournal.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3100-3150 | Strong |

| Aliphatic C-H Stretch | 2950-3000 | Strong |

| C=C Stretch (pyrrole ring) | 1500-1580 | Strong |

| C-N Stretch | 1350-1400 | Medium |

| C-Cl Stretch | 650-750 | Strong |

Note: Values are illustrative and based on typical frequency ranges from DFT calculations for related structures.

The correlation between predicted and experimental spectra is a powerful tool for structural elucidation and validation. researchgate.netspringerprofessional.deresearchgate.net Discrepancies between the two can often be explained by factors such as solvent effects, intermolecular interactions in the solid state, or the presence of multiple conformers, which can also be modeled computationally. mdpi.com

Solvent Effects and Catalysis Modeling in Reaction Systems

The chemical environment, particularly the solvent, can significantly influence reaction rates and mechanisms. mdpi.comrsc.org Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of a solvent on a molecule's electronic structure and reactivity. mdpi.comrsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solvated environment.

For reactions involving this compound, such as nucleophilic substitution at the chloroethyl group or electrophilic substitution on the pyrrole ring, solvent effects can be critical. A polar solvent, for instance, might stabilize charged intermediates or transition states, thereby accelerating the reaction. Theoretical studies can quantify these stabilization energies and provide insights into the reaction mechanism in different media. Frontier Molecular Orbital (FMO) analysis in the presence of a solvent can reveal how the HOMO and LUMO energy levels and distributions are altered, affecting the molecule's reactivity towards different reagents. frontiersin.org

Catalysis is another area where computational modeling provides significant value. researchcommons.orgsciforum.netnih.gov In the synthesis of substituted pyrroles, various catalysts are employed to enhance reaction efficiency and selectivity. sciforum.netbohrium.comresearchgate.net Computational studies can elucidate the role of the catalyst by modeling the reaction pathway, including the formation of catalyst-substrate complexes and the energetics of transition states. researchcommons.org For example, in a metal-catalyzed cross-coupling reaction to synthesize a derivative of this compound, DFT calculations could be used to investigate the oxidative addition, transmetalation, and reductive elimination steps, helping to understand the catalyst's mechanism of action and to design more efficient catalytic systems. rsc.org

Modeling can also be applied to understand the regioselectivity of reactions. For instance, in the synthesis of polysubstituted pyrroles, different isomers may be formed. Computational analysis of the transition state energies for the formation of each isomer can predict the most likely product, guiding the choice of catalyst and reaction conditions to achieve the desired outcome. bohrium.com

Table 3: Illustrative Computational Data on Solvent and Catalyst Effects

| System | Property Modeled | Computational Method | Finding |

|---|---|---|---|

| This compound in various solvents | Solvation Free Energy | PCM/DFT | Increased stabilization in more polar solvents. |

| Nucleophilic substitution on this compound | Reaction Barrier in different solvents | PCM/DFT | Lower activation energy in polar protic solvents due to transition state stabilization. |

| Metal-catalyzed synthesis of a 2-substituted pyrrole | Catalytic Cycle Energetics | DFT | Identification of the rate-determining step and the influence of ligands on the catalyst's activity. |

Note: This table provides a conceptual framework for the types of insights gained from computational studies.

Conclusions and Future Research Trajectories

Summary of Current Research Landscape for 2-(1-Chloroethyl)-1H-pyrrole and Related Derivatives

Research on this compound has primarily focused on its utility as a synthetic intermediate. The presence of the chloroethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 1-position of the pyrrole (B145914) ring. cymitquimica.com This has been exploited in the synthesis of a range of N-substituted pyrroles. researchgate.net For instance, the 2-chloroethyl group can be readily attached to the pyrrole nitrogen under phase-transfer conditions using 1,2-dichloroethane (B1671644). researchgate.net

Derivatives of this compound have found application in the synthesis of biologically active compounds and complex heterocyclic systems. For example, derivatives have been utilized in the preparation of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine (B92270) and azepine analogues. researchgate.net Furthermore, related structures like 1-(2-chloroethyl)-4-oxotetrahydroindole have been used in the synthesis of benzyl (B1604629) cyclopenta[b]pyrrole-5-carboxylate. researchgate.net The chloroethyl moiety can also serve as a protecting group for the pyrrole nitrogen, which can be subsequently removed through a three-step, one-pot sequence. researchgate.net

While direct studies on this compound itself are somewhat limited, the broader field of pyrrole chemistry provides a rich context for its potential applications. The functionalization of the pyrrole ring is a well-established area of research, with numerous methods available for introducing substituents at various positions. researchgate.net

Identification of Under-Explored Reactivity and Synthetic Opportunities

Despite its utility, the full reactive potential of this compound remains significantly under-explored. Key areas that warrant further investigation include:

Reactivity at the α-Carbon of the Ethyl Group: The chlorine atom at the α-position of the ethyl group makes this carbon susceptible to nucleophilic attack. A systematic investigation of its reactions with a wide range of nucleophiles could lead to a diverse library of N-functionalized pyrroles with varied side chains.

Elimination Reactions: Under basic conditions, this compound could potentially undergo elimination to form N-vinylpyrrole. This highly reactive intermediate could then participate in various cycloaddition and polymerization reactions, opening up new avenues for the synthesis of complex polymers and heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond presents an opportunity for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the direct introduction of aryl, vinyl, and alkynyl groups at the α-position of the N-ethyl side chain, dramatically increasing the molecular complexity and diversity of accessible derivatives.

Intramolecular Cyclization: With appropriate substitution on the pyrrole ring, intramolecular reactions involving the chloroethyl side chain could be envisioned. This could provide a facile route to fused bicyclic and polycyclic heterocyclic systems containing the pyrrole nucleus. For instance, the synthesis of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids demonstrates the potential for such cyclizations. researchgate.net

Emerging Methodologies for Directed Pyrrole Functionalization

Recent advancements in synthetic methodology offer exciting prospects for the selective functionalization of the pyrrole ring in this compound and its derivatives. These emerging techniques could provide more efficient and controlled ways to modify the pyrrole core, complementing the reactivity of the chloroethyl side chain.

C-H Functionalization: Direct C-H functionalization has become a powerful tool in organic synthesis. researchgate.net Applying these methods to this compound could allow for the introduction of substituents at specific positions of the pyrrole ring without the need for pre-functionalization. This includes metal-catalyzed C-H activation, which has been shown to be effective for pyrroles. researchgate.net

Directed Metalation: The use of directing groups can control the regioselectivity of metalation and subsequent functionalization of the pyrrole ring. researchgate.net While the N-substituent in this compound is not a classical directing group, its steric and electronic properties could influence the regiochemical outcome of metalation reactions.

Photoredox Catalysis: Photocatalysis has emerged as a mild and efficient method for a variety of organic transformations. researchgate.net Its application to pyrrole chemistry is a growing area, and it could enable novel transformations of this compound that are not accessible through traditional thermal methods.

Skeletal Recasting: A novel "skeletal recasting" strategy has been reported for the one-step synthesis of fully substituted pyrroles from simple pyrroles. acs.org This approach involves the deconstruction and reconstruction of the pyrrole ring, offering a powerful method for creating highly substituted and complex pyrrole derivatives. acs.org

Potential for Novel Complex Molecule Synthesis via this compound

The unique combination of a reactive chloroethyl group and a versatile pyrrole core makes this compound a promising starting material for the synthesis of novel and complex molecules. Natural products and their derivatives are often structurally complex, and there is a continuous need for efficient synthetic strategies to access these compounds. nih.gov

By leveraging the under-explored reactivity and emerging functionalization methodologies discussed above, this compound could serve as a key building block in the synthesis of:

Biologically Active Heterocycles: The pyrrole moiety is a common feature in many biologically active natural products and pharmaceuticals. ekb.eg The ability to introduce diverse functionalities through the chloroethyl group and at the pyrrole ring could lead to the discovery of new therapeutic agents.

Functional Materials: Pyrrole-containing polymers and materials have applications in electronics and materials science. The potential for this compound to undergo polymerization or to be incorporated into larger conjugated systems makes it an interesting candidate for the development of new functional materials.

Complex Natural Product Scaffolds: The strategic use of intramolecular reactions and sequential functionalization could allow for the construction of complex polycyclic systems that mimic the core structures of natural products.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Chloroethyl)-1H-pyrrole, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using nucleophilic substitution reactions. A common approach involves reacting pyrrole derivatives with chloroethylating agents (e.g., 1-chloroethyl chloride) under basic conditions. For example, similar compounds like 2-(1H-pyrrol-2-yl)acetic acid are synthesized using chloroacetic acid and pyrrole in the presence of sodium hydroxide . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may require reflux conditions.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can boost yields by 15–20% in biphasic systems.

Reported yields for analogous chloroethyl-pyrrole derivatives range from 60% to 85% under optimized conditions .

Q. How can researchers assess the purity of this compound, and what discrepancies exist in reported physicochemical data?

Purity assessment typically combines chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with UV detection at 254 nm; retention times vary based on solvent gradients.

- Melting Point Analysis : Literature values for related compounds (e.g., 1-(2-Chloroethyl)pyrrolidine hydrochloride) report melting points of 167–170°C, but deviations up to ±5°C may occur due to polymorphic forms or impurities .

- NMR/IR : Compare spectral data (e.g., δ ~6.5 ppm for pyrrolic protons in -NMR) with reference libraries. Contradictions in data often arise from differences in sample preparation (e.g., solvent deuteration) or instrument calibration .

Advanced Research Questions

Q. What advanced structural elucidation techniques resolve contradictions in crystallographic data for chloroethyl-substituted pyrroles?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine was characterized with an R factor of 0.052, confirming bond lengths (mean C–C = 0.004 Å) and dihedral angles . Complementary methods include:

- DFT Calculations : Predict electronic structures and compare with experimental data (e.g., HOMO-LUMO gaps).

- Synchrotron Radiation : Enhances resolution for low-symmetry crystals.

Discrepancies between SC-XRD and powder diffraction data are common in polymorphic systems and require Rietveld refinement for resolution .